1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one is a compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of coordination polymers , which have applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry .
Mode of Action
Coordination polymers synthesized using similar compounds have demonstrated biological activity . These polymers have been shown to exhibit luminescent recognition properties, which have been used for the detection of metal cations, aromatic explosives, and organic pollutants .
Biochemical Pathways
Coordination polymers synthesized using similar compounds have demonstrated various functions like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (nlo) activity, ferromagnetism, catalysis, and molecular recognition .
Result of Action
Coordination polymers synthesized using similar compounds have demonstrated anti-tumor activity toward tested glioma cells .
Action Environment
Coordination polymers synthesized using similar compounds have been investigated for their applications in various fields, suggesting that their action and efficacy may be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one are largely defined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as CYP-450, where the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme . This interaction is key to the compound’s role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has demonstrated good anti-tumor activity toward tested glioma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Preparation Methods
The synthesis of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent followed by oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as luminescent materials for sensors
Comparison with Similar Compounds
1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
4-(4H-1,2,4-triazol-4-yl)benzaldehyde: This compound lacks the ethanone group but shares the triazole-phenyl structure.
1-(4-(4H-1,2,4-triazol-4-yl)phenyl)ethanol: This compound has an alcohol group instead of an ethanone group.
4-(4H-1,2,4-triazol-4-yl)phenylmethanol: This compound features a methanol group attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(1,2,4-triazol-4-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-2-4-10(5-3-9)13-6-11-12-7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRIBVWZSGVQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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